

Dm-CHOC-pen in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: **Dm-CHOC-pen**

Cat. No.: **B1670824**

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Introduction

4-demethyl-4-cholesteryloxycarbonylpenclomedine (**Dm-CHOC-pen**) is a novel polychlorinated pyridine cholestryl carbonate compound that has shown significant promise in preclinical and clinical cancer research.^{[1][2][3][4][5][6][7][8][9]} As a lipophilic and electrically neutral molecule, **Dm-CHOC-pen** is designed to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for primary and metastatic brain tumors.^{[3][5]} This technical guide provides a comprehensive overview of **Dm-CHOC-pen**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

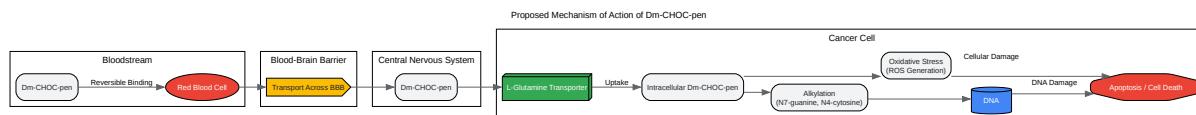
The primary mechanism of action of **Dm-CHOC-pen** is the alkylation of DNA at the N7 position of guanine and the N4 position of cytosine, leading to DNA damage and cell death.^{[1][4][6][7][9][10]} Additionally, it is proposed to induce oxidative stress within cancer cells.^{[1][4]} A three-stage mechanism for its activity has been proposed:

- Transport across the Blood-Brain Barrier: **Dm-CHOC-pen** reversibly binds to red blood cell membranes, facilitating its transport into the central nervous system (CNS).^{[4][7][10]}
- Selective uptake by cancer cells: It is then transported into cancer cells, potentially via a transporter that is often overexpressed in these cells, such as an L-glutamine transporter.^[4]

[\[6\]](#)[\[7\]](#)[\[10\]](#)

- Induction of Cell Death: Once inside the cancer cell, **Dm-CHOC-pen** exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS).[\[1\]](#)[\[4\]](#)[\[11\]](#)

In melanoma, **Dm-CHOC-pen**'s mechanism may also involve the generation of ROS through the DOPA/melanin pathway, leading to the encapsulation of melanoma cells by melanin and subsequent cell death.[\[11\]](#)

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Caption: Proposed mechanism of action for **Dm-CHOC-pen**.

Preclinical Data

Dm-CHOC-pen has demonstrated significant antineoplastic activity in various preclinical models.

In Vitro Efficacy

| Cell Line | IC50 (µg/mL) | Reference |
|-------------------------------|--------------|---------------------|
| B-16 Melanoma | 0.5 | [9] |
| Temozolomide (for comparison) | ≥3.0 | [9] |

In Vivo Efficacy

| Model | Treatment | Outcome | Reference |
|---|--|--|-----------|
| C57BL mice with subcutaneous B-16 melanoma | 200 mg/kg Dm-CHOC-pen intraperitoneally daily for 5 days | 142% improvement in survival relative to saline controls | [9] |
| C57BL mice with subcutaneous B-16 melanoma | Temozolomide | 78% improvement in survival relative to saline controls | [9] |
| Mice with intracranial human cancer xenografts (glioblastomas and breast cancers) | Dm-CHOC-pen | Complete remissions | [2] |

Dm-CHOC-pen was also found to accumulate in human sarcoma and lung cancer tissues involving the CNS at concentrations of 61-120 ng/g of tumor tissue, while not being detected in adjacent normal brain tissue.[5]

Clinical Data

Dm-CHOC-pen has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers, including those with CNS involvement.

Phase I Clinical Trial (Adults)

A Phase I trial was conducted to determine the maximum-tolerated dose (MTD), safety, dose-limiting toxicities (DLTs), and pharmacokinetics of **Dm-CHOC-pen**.

| Parameter | Value | Reference |
|-----------------------------------|--|---|
| Patient Population | 26 patients with advanced cancer (melanoma, colorectal, breast, glioblastoma multiforme) | [1] [4] |
| Dosing Regimen | 3-hour IV infusion once every 21 days | [1] [4] |
| Starting Dose | 39 mg/m ² | [1] [2] [4] |
| Dose Escalation | Up to 111 mg/m ² | [1] [4] |
| MTD (with liver involvement) | 85.8 mg/m ² | [1] [4] |
| MTD (without liver abnormalities) | 98.7 mg/m ² | [1] [4] |

Adverse Events (Most Common)

| Adverse Event | Grade | Number of Patients | Reference |
|-------------------------------|-------|---------------------|---------------------|
| Fatigue | - | 2 | [1] |
| Elevated Bilirubin | 3 | 3 | [1] |
| 2 | 1 | [1] | |
| Elevated ALT/AST | 2 | 3 | [1] |
| Elevated Alkaline Phosphatase | 2 | 3 | [1] |
| Allergic Reaction | 2 | 1 | [1] |

Efficacy

| Outcome | Number of Patients | Reference |
|--|----------------------------|---|
| Responses or significant Progression-Free Survival (PFS) | 8 (6 with CNS involvement) | [1] [4] |

Phase II Clinical Trial (Adolescent and Young Adults - AYA)

A Phase II trial focused on AYA patients (15-39 years old) with various tumors involving the CNS.

| Parameter | Value | Reference |
|----------------------------------|---|---------------------|
| Patient Population | 19 AYA patients with tumors in or metastasized to the CNS | [6] |
| Dosing (normal liver function) | 98.7 mg/m ² once every 21 days | [6] |
| Dosing (impaired liver function) | 75 mg/m ² once every 21 days | [6] |

Patient Responses

| Response | Number of Patients | Reference |
|-------------------|--------------------|---------------------|
| Complete Response | 2 | [6] |
| Partial Response | 3 | [6] |
| Stable Disease | 1 | [6] |

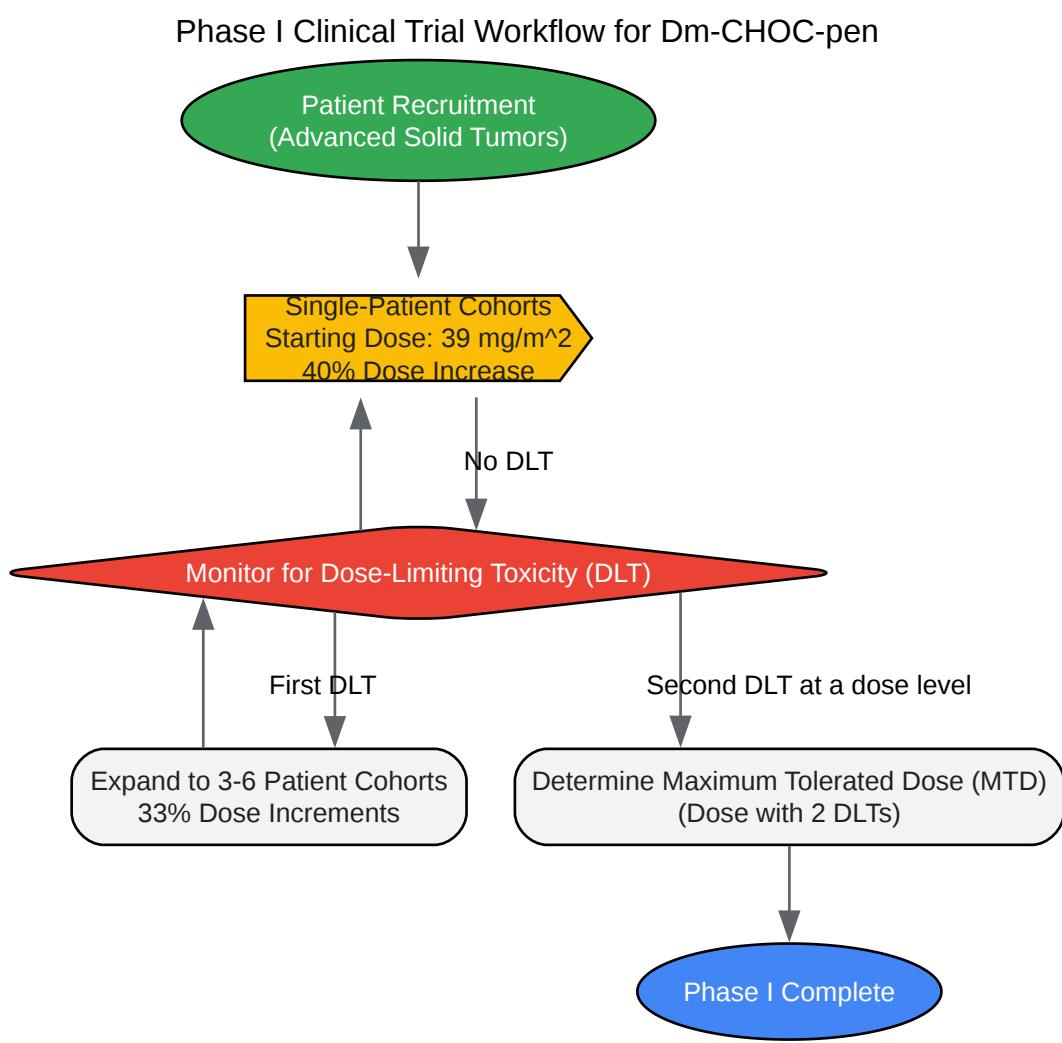
Experimental Protocols

Phase I Clinical Trial Protocol

- Drug Administration: **Dm-CHOC-pen** was administered as a 3-hour intravenous (IV) infusion once every 21 days.[\[1\]](#)[\[4\]](#) The drug was formulated as a soybean oil/lecithin/glycerin water

emulsion.[2][8]

- Patient Cohorts: Patients with advanced solid tumors, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme, were enrolled.[1][4]
- Dose Escalation: The starting dose was 39 mg/m².[1][2][4] Dose escalation proceeded in single-patient cohorts with a 40% dosage increase until the first dose-limiting toxicity (DLT) was observed.[2][8] Subsequently, cohorts were expanded to 3-6 patients with 33% dose increments.[2][8] The MTD was defined as the dose at which two DLTs were observed.[2][8]



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